molecular formula C9H17N3O B13253704 N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine

N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine

Cat. No.: B13253704
M. Wt: 183.25 g/mol
InChI Key: DHUQKSIZAOBRSU-UHFFFAOYSA-N
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Description

N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of butan-2-yl and propan-2-yl substituents attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxadiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:

  • N-(Butan-2-YL)-4-(propan-2-YL)-1,2,4-oxadiazol-5-amine
  • N-(Butan-2-YL)-2-(propan-2-YL)-1,2,4-oxadiazol-5-amine

These compounds share similar structural features but differ in the position of substituents on the oxadiazole ring. The unique arrangement of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-butan-2-yl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H17N3O/c1-5-7(4)10-9-11-8(6(2)3)12-13-9/h6-7H,5H2,1-4H3,(H,10,11,12)

InChI Key

DHUQKSIZAOBRSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NO1)C(C)C

Origin of Product

United States

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